![molecular formula C16H14ClNO B14211897 9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]- CAS No. 832691-04-0](/img/structure/B14211897.png)
9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-: is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro group at the 3-position and a propenyloxy methyl group at the 9-position of the carbazole ring. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]- typically involves the chlorination of carbazole followed by the introduction of the propenyloxy methyl group. The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. The subsequent reaction with allyl alcohol in the presence of a base such as sodium hydride or potassium carbonate leads to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]- .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, alkoxides, often in the presence of a base or catalyst.
Major Products:
- Oxidized derivatives (e.g., hydroxylated carbazoles)
- Reduced derivatives (e.g., dechlorinated carbazoles)
- Substituted derivatives (e.g., amino or alkoxy carbazoles) .
Scientific Research Applications
Chemistry: In organic chemistry, 9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]- is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and compounds .
Biology and Medicine: Carbazole derivatives, including this compound, have shown potential in biological applications such as anticancer, antimicrobial, and anti-inflammatory activities. Research has indicated that these compounds can interact with biological targets, leading to therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in these advanced technologies .
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the chloro and propenyloxy methyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
3-Chloro-9H-carbazole: Similar structure but lacks the propenyloxy methyl group.
9-Ethyl-9H-carbazole-3-carbaldehyde: Contains an ethyl group and a carbaldehyde group instead of the propenyloxy methyl group.
9-Methyl-9H-carbazole-3-carboxylic acid: Features a carboxylic acid group at the 3-position.
Uniqueness: The presence of both the chloro and propenyloxy methyl groups in 9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]- imparts unique chemical and physical properties.
Properties
CAS No. |
832691-04-0 |
|---|---|
Molecular Formula |
C16H14ClNO |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
3-chloro-9-(prop-2-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H14ClNO/c1-2-9-19-11-18-15-6-4-3-5-13(15)14-10-12(17)7-8-16(14)18/h2-8,10H,1,9,11H2 |
InChI Key |
CZHGLUZAUJUYMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


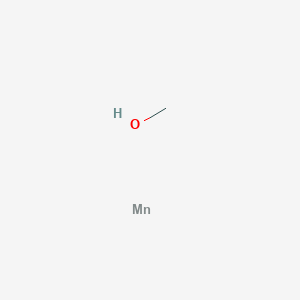


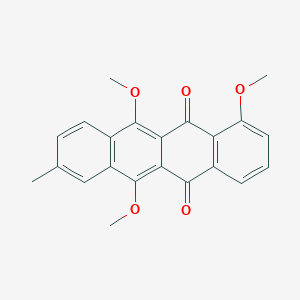
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![[1,2]Oxazolo[3,4-e][2,1]benzoxazole](/img/structure/B14211840.png)

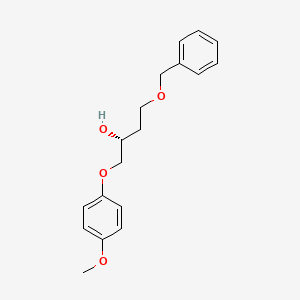
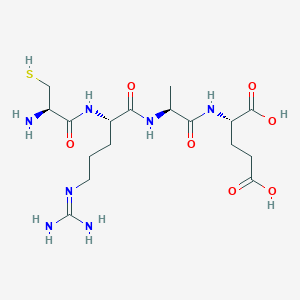

![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
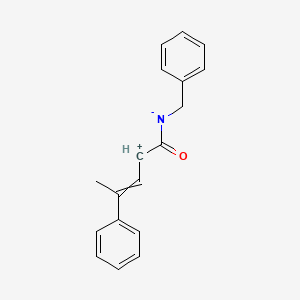
![6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B14211883.png)
![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)
